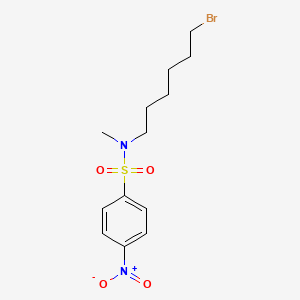
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a bromohexyl chain, a methyl group, a nitrobenzene ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, such as N-methyl-4-nitrobenzenesulfonamide, with 6-bromohexyl bromide. This reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products include azidohexyl derivatives, thiol-substituted compounds, and alkoxyhexyl derivatives.
Reduction: The major product is N-(6-aminohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The nitro group can participate in redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Bromohexyl)phthalimide: Shares the bromohexyl group but has a phthalimide moiety instead of the nitrobenzene-sulfonamide structure.
N-(6-Bromohexyl)-N-methyl-4-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(6-Bromohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromohexyl chain and a nitrobenzene-sulfonamide structure allows for diverse applications in various fields .
Propiedades
Número CAS |
823790-59-6 |
|---|---|
Fórmula molecular |
C13H19BrN2O4S |
Peso molecular |
379.27 g/mol |
Nombre IUPAC |
N-(6-bromohexyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19BrN2O4S/c1-15(11-5-3-2-4-10-14)21(19,20)13-8-6-12(7-9-13)16(17)18/h6-9H,2-5,10-11H2,1H3 |
Clave InChI |
FJSZQWGIYQSFOI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCCCBr)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
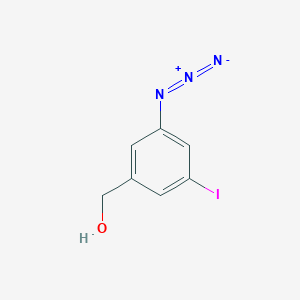
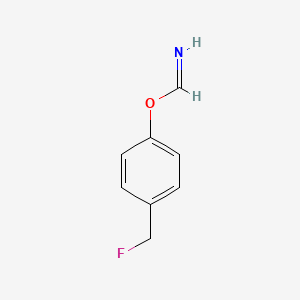
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
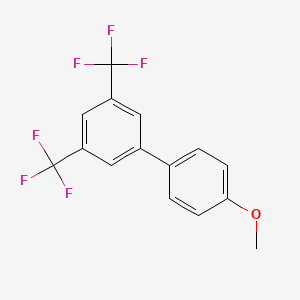
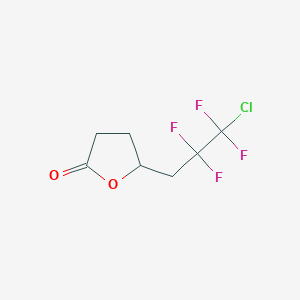
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
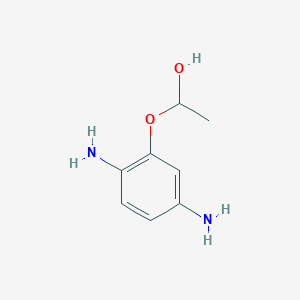
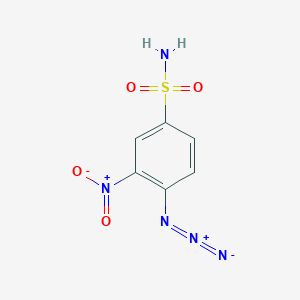
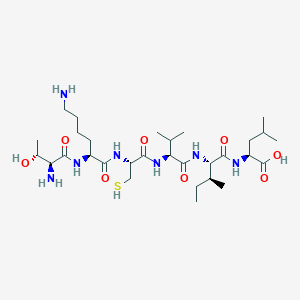
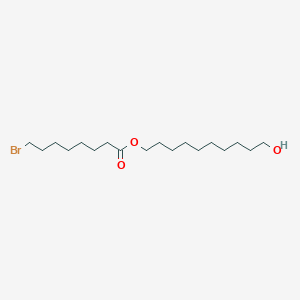
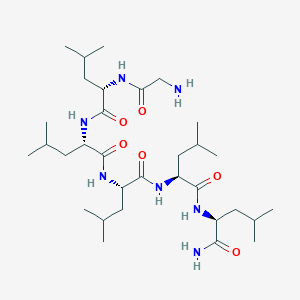
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
